molecular formula C16H11FN6S B2873055 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(2-fluorophenyl)thiazol-2-amine CAS No. 1797347-01-3

4-(3-(1H-tetrazol-1-yl)phenyl)-N-(2-fluorophenyl)thiazol-2-amine

Cat. No.: B2873055
CAS No.: 1797347-01-3
M. Wt: 338.36
InChI Key: GSWZJMMWNUYGAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(1H-tetrazol-1-yl)phenyl)-N-(2-fluorophenyl)thiazol-2-amine is a complex organic compound that features a tetrazole ring, a phenyl group, a fluorophenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(2-fluorophenyl)thiazol-2-amine typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reactions: The tetrazole ring is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.

    Thiazole Ring Formation: The thiazole ring is synthesized via a cyclization reaction involving a thioamide and an α-haloketone.

    Final Coupling: The thiazole ring is then coupled with the fluorophenyl group using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the nitro groups if present.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines (for nucleophilic substitution) are common.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the nitro groups.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Materials Science: It can be used in the synthesis of novel polymers and materials with unique electronic properties.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its complex structure.

    Biological Probes: Used in the study of biological pathways and mechanisms.

Medicine

    Drug Development:

Industry

    Chemical Sensors: Used in the development of sensors for detecting various chemical substances.

    Agriculture: Potential use in the development of new agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(2-fluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(2-chlorophenyl)thiazol-2-amine
  • 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(2-bromophenyl)thiazol-2-amine
  • 4-(3-(1H-tetrazol-1-yl)phenyl)-N-(2-methylphenyl)thiazol-2-amine

Uniqueness

4-(3-(1H-tetrazol-1-yl)phenyl)-N-(2-fluorophenyl)thiazol-2-amine is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties, such as its reactivity and binding affinity to molecular targets. This makes it potentially more effective in certain applications compared to its analogs.

Properties

IUPAC Name

N-(2-fluorophenyl)-4-[3-(tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN6S/c17-13-6-1-2-7-14(13)19-16-20-15(9-24-16)11-4-3-5-12(8-11)23-10-18-21-22-23/h1-10H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWZJMMWNUYGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)N4C=NN=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.